![molecular formula C7H4BrN3O2 B1528196 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 1354771-68-8](/img/structure/B1528196.png)
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid
Overview
Description
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the CAS Number: 1354771-68-8 . It has a molecular weight of 242.03 and is typically in the form of a powder . The IUPAC name for this compound is 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is 1S/C7H4BrN3O2/c8-4-1-3 (7 (12)13)2-5-6 (4)10-11-9-5/h1-2H, (H,12,13) (H,9,10,11) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule.Chemical Reactions Analysis
Benzotriazole derivatives, including 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, are known for their reactivity. They can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes them useful in a variety of chemical reactions.Physical And Chemical Properties Analysis
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 242.03 and its InChI key is YPEXABMLBITRHQ-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive molecules. Its reactivity, particularly the bromine atom, allows for further functionalization, leading to the development of compounds with potential antibacterial, antifungal, and antiviral properties .
Material Science: Development of Coordination Polymers
In material science, this compound is utilized as a ligand in the synthesis of coordination polymers. These polymers have diverse applications, including catalysis, gas storage, and separation technologies. The benzotriazole moiety can coordinate with metals, forming intricate structures with unique physical and chemical properties .
Environmental Science: Corrosion Inhibition
Benzotriazole derivatives, including 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, are known for their role as corrosion inhibitors. They protect metal surfaces, especially copper, from oxidative degradation, which is crucial in preserving the integrity of metal components in various environmental conditions .
Analytical Chemistry: Reagent for Analytical Determination
This compound finds its use as a reagent in analytical chemistry for the determination of silver and other metal ions. Its ability to form stable complexes with metals makes it a valuable tool in photometric analysis and other spectroscopic methods .
Biochemistry: Enzyme Inhibition Studies
The benzotriazole core is structurally similar to nucleobases, making derivatives like 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid suitable for enzyme inhibition studies. Researchers can explore its interaction with various enzymes, aiding in the understanding of enzymatic mechanisms and the development of new inhibitors .
Pharmacology: Drug Design and Discovery
In pharmacology, the compound’s structural features are exploited for drug design and discovery. Its benzotriazole ring mimics the heterocyclic bases found in DNA, allowing for the creation of analogs that can interact with biological targets, potentially leading to new therapeutic agents .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
7-bromo-2H-benzotriazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXABMLBITRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | |
CAS RN |
1354771-68-8 | |
Record name | 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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